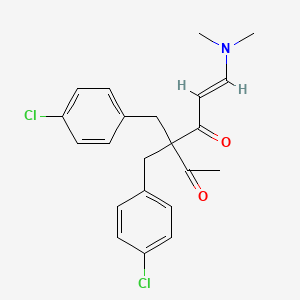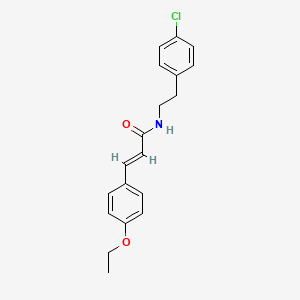
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative and is also known as MBOB. The molecular formula of MBOB is C19H18N4O2S, and its molecular weight is 374.44 g/mol.
作用机制
The mechanism of action of MBOB is not fully understood, but studies have suggested that it works by targeting specific signaling pathways in cells. MBOB has been found to inhibit the AKT/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, MBOB can induce apoptosis in cancer cells and inhibit their growth. MBOB has also been found to enhance the release of dopamine by activating the D2 dopamine receptor.
Biochemical and Physiological Effects
MBOB has been found to have several biochemical and physiological effects. In cancer cells, MBOB induces apoptosis by activating caspase-3, a protein that plays a crucial role in programmed cell death. MBOB has also been found to inhibit the growth of cancer cells by downregulating the expression of cyclin D1, a protein that is involved in cell cycle progression.
In the brain, MBOB enhances the release of dopamine by activating the D2 dopamine receptor. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, and its release is associated with feelings of pleasure and satisfaction.
实验室实验的优点和局限性
One of the advantages of using MBOB in lab experiments is its specificity. MBOB has been found to target specific signaling pathways in cells, making it a useful tool for studying the mechanisms of cell growth and survival. However, one of the limitations of using MBOB is its potential toxicity. Studies have shown that MBOB can cause cytotoxicity in some cell lines, and its long-term effects on human health are not fully understood.
未来方向
There are several future directions for the study of MBOB. One of the most significant directions is the development of MBOB-based cancer treatments. Studies have shown that MBOB has potential applications in the treatment of various types of cancer, and further research is needed to determine its efficacy and safety.
Another future direction is the study of MBOB's effects on the brain. MBOB has been found to enhance the release of dopamine, and its potential applications in the treatment of Parkinson's disease and other neurological disorders should be further investigated.
Conclusion
In conclusion, 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (MBOB) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOB has been found to have potential applications in cancer research and neuroscience, and its mechanism of action involves targeting specific signaling pathways in cells. MBOB has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of MBOB, including the development of MBOB-based cancer treatments and the study of its effects on the brain.
合成方法
The synthesis of MBOB involves the reaction of 4-methoxybenzoyl chloride with ethyl 5-(4-(methylthio)benzyl)-1,3,4-oxadiazole-2-carboxylate in the presence of triethylamine. The resulting compound is then hydrolyzed with sodium hydroxide to obtain MBOB. The overall synthesis process is shown in the following reaction scheme:
科学研究应用
MBOB has shown potential applications in various fields of scientific research. One of the most significant applications of MBOB is in the field of cancer research. Studies have shown that MBOB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. MBOB has also been found to inhibit the growth of cancer cells by targeting the AKT/mTOR signaling pathway.
MBOB has also been studied for its potential applications in the field of neuroscience. Studies have shown that MBOB can enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. MBOB has also been found to have potential applications in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.
属性
IUPAC Name |
4-methoxy-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTIXRGYWRYLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

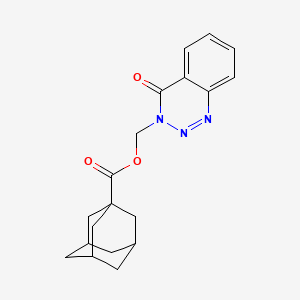
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899952.png)
![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B2899953.png)

![Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate](/img/structure/B2899957.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2899959.png)
![N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide](/img/structure/B2899960.png)
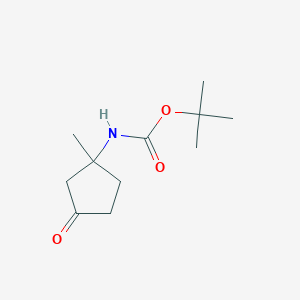
![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899963.png)
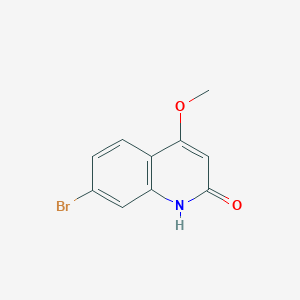
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2899967.png)
